molecular formula C19H20BrN5O2S B12136607 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-bromopheny l)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-bromopheny l)acetamide

Cat. No.: B12136607
M. Wt: 462.4 g/mol
InChI Key: CPPMGHWLBSMYFX-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound’s structure includes a combination of amino, methylethoxy, phenyl, triazolylthio, and bromophenyl groups, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide involves several steps. One common synthetic route includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination and sodium hydride for deprotonation reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects . The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Compared to these compounds, 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

CPPMGHWLBSMYFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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